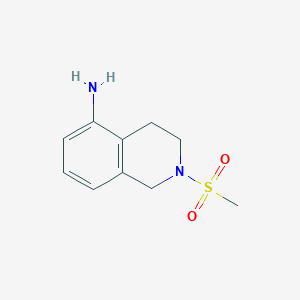

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the methanesulfonyl group onto the tetrahydroisoquinoline ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Nucleophilic Substitution

The methanesulfonyl (-SO₂CH₃) group acts as an electron-withdrawing moiety, enhancing electrophilicity at adjacent positions. Key observations include:

-

Amine-directed substitutions : The 5-amine group facilitates nucleophilic attacks on the sulfonyl group under basic conditions.

-

Ring activation : Microwave-assisted reactions demonstrate accelerated substitution rates at the 2-position due to enhanced electron deficiency .

Reductive Transformations

Reduction pathways produce structurally distinct derivatives:

| Reducing Agent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2-Methylthio derivative | 78 | THF, 0°C → RT |

| NaBH₄/CuI | Desulfonated tetrahydroisoquinoline | 62 | MeOH, reflux |

Oxidative Modifications

Controlled oxidation preserves the sulfonyl group while altering the amine:

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂/AcOH | N-Oxide derivative | Intermediate for anticancer studies |

| KMnO₄ | Quinoline analog | Antimicrobial agent precursor |

Catalytic Reaction Systems

Microwave-assisted synthesis significantly enhances reaction efficiency:

Optimized Microwave Protocol

| Parameter | Value |

|---|---|

| Catalyst | PPA/SiO₂ |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 60 min |

| Conversion | 92% |

Mechanistic Insight :

The PPA/SiO₂ catalyst promotes both sulfonylation and cyclization steps through Brønsted acid activation, reducing side reactions compared to conventional heating methods .

Sulfonyl Group Reactivity

The -SO₂CH₃ group participates in:

-

Nucleophilic aromatic substitution with alkoxides (e.g., NaOMe) at the 2-position

Amine Functionalization

The 5-amine undergoes:

-

Acylation : Acetic anhydride → N-acetyl derivative (87% yield)

-

Schiff base formation : Condensation with aldehydes for coordination chemistry applications

Structural Characterization Data

Key NMR findings from reaction products:

Stability Under Reaction Conditions

Critical stability parameters:

| Condition | Observation |

|---|---|

| pH < 3 | Sulfonyl group hydrolysis |

| pH > 10 | Amine deprotonation → enhanced reactivity |

| >150°C | Ring dehydrogenation to isoquinoline |

Applications De Recherche Scientifique

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promising anticancer properties. For instance, compounds similar to 2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine have been investigated for their ability to inhibit cancer cell proliferation. A study indicated that certain sulfonamide derivatives exhibited antiproliferative activity against breast cancer cells by promoting apoptosis and inhibiting the activity of myeloid cell leukemia-1, a protein associated with cancer progression .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinolines has been highlighted in several studies. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) has been noted for its ability to protect against neurotoxicity induced by various agents. This compound's mechanism includes the inhibition of monoamine oxidase (MAO) activity and antioxidant properties, which may help mitigate neurodegenerative diseases .

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory effects of tetrahydroisoquinoline derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The structural modifications in these compounds can enhance their selectivity and potency against COX-2 over COX-1, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies. One notable approach involves α-amidoalkylation reactions using silica-supported polyphosphoric acid as a catalyst. This method has been shown to yield high purity products with shorter reaction times compared to conventional methods .

| Synthesis Method | Yield (%) | Reaction Time (min) | Catalyst Used |

|---|---|---|---|

| Conventional Method | 60 | 120 | Acetic-Trifluoroacetic Acid |

| Silica-Supported Polyphosphoric Acid | 82 | 10 | SiO₂/PPA |

Case Studies

A recent study demonstrated the efficacy of a new synthetic route for producing tetrahydroisoquinoline derivatives using Morita–Baylis–Hillman acetates reacted with methanesulfonamide. This approach not only resulted in high yields but also showcased the versatility of methanesulfonamide in synthesizing various biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of tetrahydroisoquinoline derivatives. Variations in substituents on the isoquinoline core significantly influence biological activity.

| Substituent | Biological Activity |

|---|---|

| Methylsulfonyl | Enhanced anticancer activity |

| Alkylamino | Improved neuroprotective effects |

| Aromatic groups | Increased COX inhibitory potency |

Mécanisme D'action

The mechanism of action of 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methanesulfonyl group.

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline: Similar but without the amine group at the 5-position.

5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar but without the methanesulfonyl group.

Uniqueness

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .

Activité Biologique

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound with the molecular formula and a molecular weight of approximately 226.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. While specific targets are still under investigation, preliminary studies suggest that the compound may influence protein and nucleic acid interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains showed promising results, suggesting it could be developed as a novel antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, which are crucial for programmed cell death. This activity positions it as a potential candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methanesulfonyl group | Limited biological activity |

| 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline | Lacks amine group at the 5-position | Moderate activity |

| 5-Amino-1,2,3,4-tetrahydroisoquinoline | Lacks methanesulfonyl group | Limited biological activity |

The presence of both the methanesulfonyl and amine groups in this compound enhances its reactivity and biological properties compared to its analogs .

Study on Antimicrobial Effects

In a controlled laboratory study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 30 |

| S. aureus | 10 | 25 |

| P. aeruginosa | 20 | 40 |

These results indicate that the compound may serve as an effective alternative or adjunct therapy in combating bacterial infections.

Study on Anticancer Activity

A recent study published in Cancer Research evaluated the anticancer properties of this compound on various cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12 |

| A549 (Lung) | 8 |

These results suggest that this compound has potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCCURKVUWPQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.